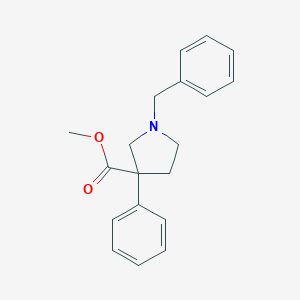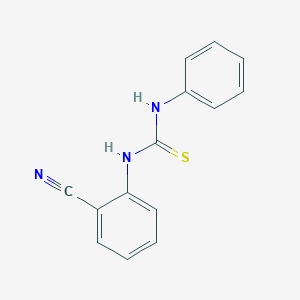
N-(2-cyanophenyl)-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-N'-phenylthiourea, also known as CPTU, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
The mechanism of action of N-(2-cyanophenyl)-N'-phenylthiourea is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. N-(2-cyanophenyl)-N'-phenylthiourea has been found to inhibit the activity of various enzymes, including tyrosine kinase, DNA topoisomerase, and HIV-1 reverse transcriptase. It has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor properties.
生化学的および生理学的効果
N-(2-cyanophenyl)-N'-phenylthiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. N-(2-cyanophenyl)-N'-phenylthiourea has also been found to have antiviral and antimicrobial properties, making it a potential candidate for the development of new drugs. Additionally, N-(2-cyanophenyl)-N'-phenylthiourea has been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
実験室実験の利点と制限
One advantage of using N-(2-cyanophenyl)-N'-phenylthiourea in laboratory experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, N-(2-cyanophenyl)-N'-phenylthiourea has been extensively studied for its potential applications in scientific research, making it a promising candidate for use in various experiments. However, one limitation of using N-(2-cyanophenyl)-N'-phenylthiourea is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are many future directions for research on N-(2-cyanophenyl)-N'-phenylthiourea. One potential area of research is the development of new drugs based on the antitumor, antiviral, and antimicrobial properties of N-(2-cyanophenyl)-N'-phenylthiourea. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-cyanophenyl)-N'-phenylthiourea and its effects on various biological processes. Furthermore, the use of N-(2-cyanophenyl)-N'-phenylthiourea as a fluorescent probe and ligand for metal complexes may have potential applications in various fields of science.
合成法
The synthesis of N-(2-cyanophenyl)-N'-phenylthiourea involves the reaction of aniline with potassium thiocyanate in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. The yield of N-(2-cyanophenyl)-N'-phenylthiourea can be improved by optimizing the reaction conditions, such as temperature, time, and concentration.
科学的研究の応用
N-(2-cyanophenyl)-N'-phenylthiourea has been extensively studied for its potential applications in scientific research. It has been found to have antitumor, antiviral, and antimicrobial properties, making it a promising candidate for use in the development of new drugs. N-(2-cyanophenyl)-N'-phenylthiourea has also been used as a fluorescent probe for the detection of thiols in biological samples. Additionally, N-(2-cyanophenyl)-N'-phenylthiourea has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
特性
CAS番号 |
92165-07-6 |
|---|---|
製品名 |
N-(2-cyanophenyl)-N'-phenylthiourea |
分子式 |
C14H11N3S |
分子量 |
253.32 g/mol |
IUPAC名 |
1-(2-cyanophenyl)-3-phenylthiourea |
InChI |
InChI=1S/C14H11N3S/c15-10-11-6-4-5-9-13(11)17-14(18)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18) |
InChIキー |
URXIJEGTYRMMJJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C#N |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)
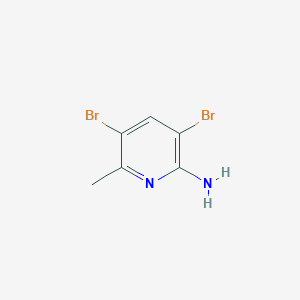
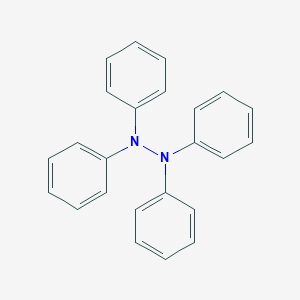
![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)
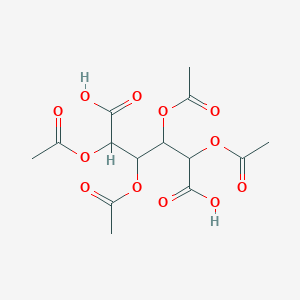
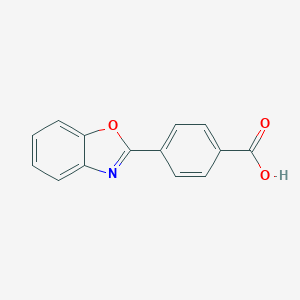
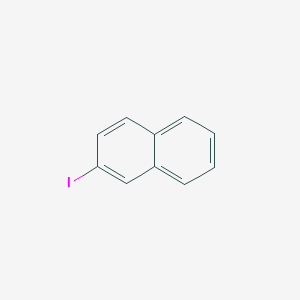
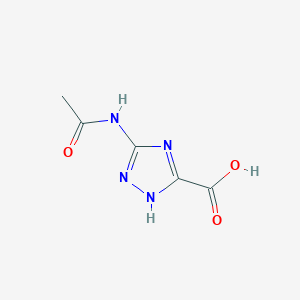
![Ethyl naphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B183041.png)
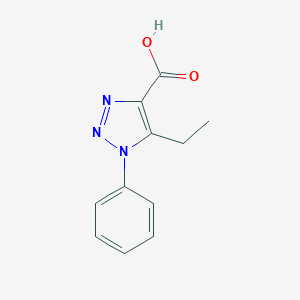
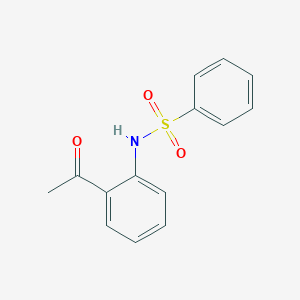
![1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B183045.png)
![2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-](/img/structure/B183047.png)
